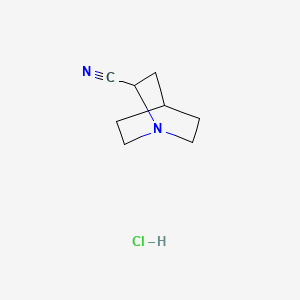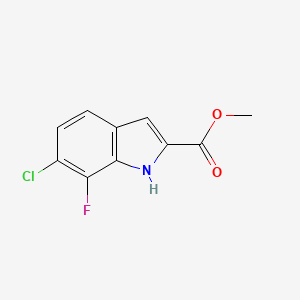
Oxo(oxoauriooxy)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(oxoauriooxy)gold, also known as digold trioxide or gold(III) oxide, is a compound with the molecular formula Au₂O₃. It is a black powder that gradually decomposes when exposed to normal temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo(oxoauriooxy)gold can be synthesized by heating gold hydroxide at temperatures between 140°C and 150°C until a constant weight is achieved. This process results in the formation of Au₂O₃. The compound can also be prepared by the reaction of gold with oxygen at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced through controlled oxidation processes. These methods involve the careful regulation of temperature and oxygen concentration to ensure the formation of the desired compound without significant decomposition .
Chemical Reactions Analysis
Types of Reactions
Oxo(oxoauriooxy)gold undergoes several types of chemical reactions, including:
Oxidation: The compound can be reduced to elemental gold by exposure to carbon monoxide or hydrogen peroxide.
Reduction: It can be reduced to gold(I) oxide at temperatures around 160°C and to elemental gold at 250°C.
Substitution: The compound can react with hydrochloric acid, nitric acid, sodium hydroxide, or sodium cyanide solutions
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid (HCl): Dissolves the compound to form chloroauric acid.
Nitric Acid (HNO₃): Reacts with the compound to form gold nitrate.
Sodium Hydroxide (NaOH): Forms sodium aurate.
Sodium Cyanide (NaCN): Forms sodium dicyanoaurate.
Major Products Formed
The major products formed from these reactions include elemental gold, gold(I) oxide, chloroauric acid, gold nitrate, sodium aurate, and sodium dicyanoaurate .
Scientific Research Applications
Oxo(oxoauriooxy)gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit enzyme activity and induce cytogenetic damage
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of oxo(oxoauriooxy)gold involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, such as Na/K-ATPase, by binding to specific sites on the enzyme. This inhibition can lead to cytotoxic effects, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, leading to redox processes and further contributing to its cytotoxicity .
Comparison with Similar Compounds
Oxo(oxoauriooxy)gold can be compared with other similar compounds, such as:
Gold(I) Oxide (Au₂O): Similar in composition but differs in oxidation state and reactivity.
Potassium Ferrate (K₂FeO₄): Another transition metal oxo complex with different metal and oxidation state.
Osmium Tetroxide (OsO₄): A well-known oxidizing agent with different metal and oxidation state
Uniqueness
Its ability to undergo multiple types of reactions and its potential as an anticancer agent further distinguish it from other similar compounds .
Properties
IUPAC Name |
oxo(oxoauriooxy)gold |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXXODKTLDKCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Au]O[Au]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)






